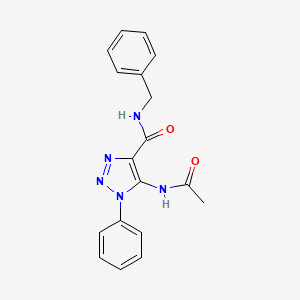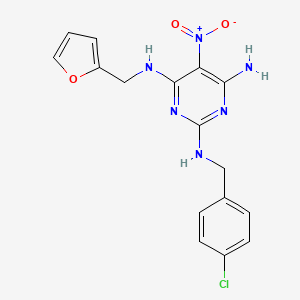
N~2~-(4-chlorobenzyl)-N~4~-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-chlorobenzyl)-N~4~-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine core substituted with chlorobenzyl, furan-2-ylmethyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-chlorobenzyl)-N~4~-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the pyrimidine core is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Substitution Reactions: The chlorobenzyl and furan-2-ylmethyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the nucleophile and facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ catalysts to reduce reaction times and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-chlorobenzyl)-N~4~-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichloromethane, and water.
Reduction: Hydrogen gas, palladium on carbon, and ethanol.
Substitution: Sodium hydride, dimethylformamide, and the desired nucleophile.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrimidines.
Scientific Research Applications
N~2~-(4-chlorobenzyl)-N~4~-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N2-(4-chlorobenzyl)-N~4~-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro group can undergo bioreduction to form reactive intermediates that can covalently modify enzyme active sites, leading to inhibition of enzyme activity. Additionally, the chlorobenzyl and furan-2-ylmethyl groups can enhance binding affinity to specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N~2~-(4-chlorobenzyl)-N~4~-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine: shares similarities with other pyrimidine derivatives such as:
Uniqueness
The uniqueness of N2-(4-chlorobenzyl)-N~4~-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chlorobenzyl and furan-2-ylmethyl groups enhances its binding affinity to molecular targets, while the nitro group provides a site for bioreduction and covalent modification of enzymes.
Properties
Molecular Formula |
C16H15ClN6O3 |
|---|---|
Molecular Weight |
374.78 g/mol |
IUPAC Name |
2-N-[(4-chlorophenyl)methyl]-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C16H15ClN6O3/c17-11-5-3-10(4-6-11)8-20-16-21-14(18)13(23(24)25)15(22-16)19-9-12-2-1-7-26-12/h1-7H,8-9H2,(H4,18,19,20,21,22) |
InChI Key |
DFSRPCKFIRAXGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


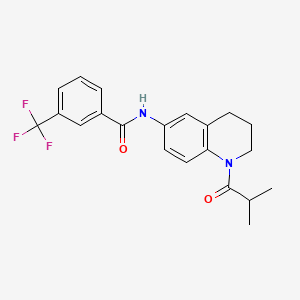
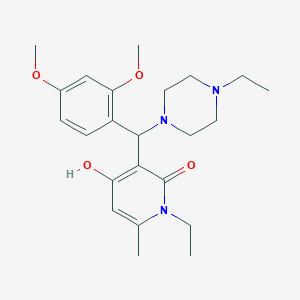

![Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B11261473.png)

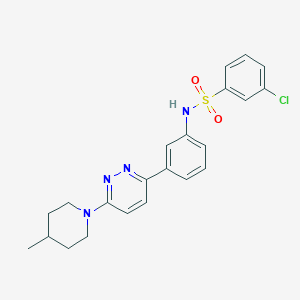
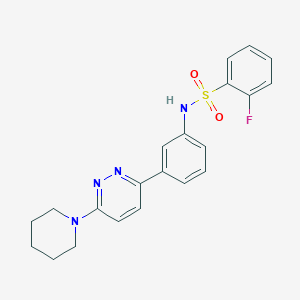

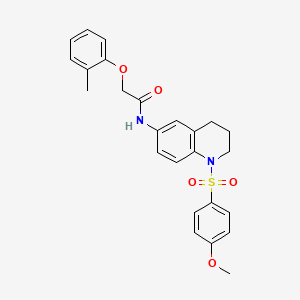
![2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11261501.png)
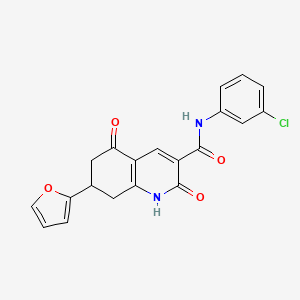
![2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11261512.png)

